molecular formula C21H20O6S B2355547 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate CAS No. 326885-09-0

4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B2355547
CAS No.: 326885-09-0
M. Wt: 400.45
InChI Key: UVOAXJWUKYBUSQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2,5-dimethoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include benzyloxy aldehydes or carboxylic acids.

    Reduction: Products include reduced aromatic compounds.

Scientific Research Applications

4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2,5-dimethoxybenzenesulfonate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl 2,5-dimethylbenzenesulfonate
  • 4-(Benzyloxy)phenyl 2,5-dihydroxybenzenesulfonate
  • 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate

Uniqueness

The combination of these functional groups can provide distinct electronic and steric properties compared to similar compounds .

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2,5-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6S/c1-24-19-12-13-20(25-2)21(14-19)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOAXJWUKYBUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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